molecular formula C10H6F2N2O B1486842 6-(2,4-Difluorophenyl)pyrimidin-4-ol CAS No. 677777-75-2

6-(2,4-Difluorophenyl)pyrimidin-4-ol

Cat. No.: B1486842
CAS No.: 677777-75-2
M. Wt: 208.16 g/mol
InChI Key: DMGOJCNVCKULTC-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The chemical identity of this compound is precisely defined through a comprehensive set of molecular descriptors and identifiers that establish its unique position within chemical databases and literature. The compound is officially registered under the Chemical Abstracts Service number 677777-75-2, which serves as its primary identifier in chemical databases and regulatory documents. The molecular formula C₁₀H₆F₂N₂O accurately represents the elemental composition, indicating the presence of ten carbon atoms, six hydrogen atoms, two fluorine atoms, two nitrogen atoms, and one oxygen atom within the molecular structure. The calculated molecular weight of 208.16 daltons reflects the cumulative atomic masses of all constituent atoms and provides essential information for analytical chemistry applications and pharmaceutical formulation considerations.

The International Union of Pure and Applied Chemistry systematic name for this compound is 4-(2,4-difluorophenyl)-1H-pyrimidin-6-one, which precisely describes the structural arrangement according to established nomenclature conventions. This systematic nomenclature clearly indicates the substitution pattern, with the 2,4-difluorophenyl group attached to the fourth position of the pyrimidine ring and the hydroxyl group represented in its tautomeric form as a ketone at the sixth position. The Simplified Molecular Input Line Entry System representation OC1=NC=NC(C2=CC=C(F)C=C2F)=C1 provides a linear text format that unambiguously describes the molecular connectivity and can be used for computational analysis and database searches. This comprehensive set of identifiers ensures accurate communication about the compound across different scientific disciplines and facilitates reproducible research.

Chemical Descriptor Value
Chemical Abstracts Service Number 677777-75-2
Molecular Formula C₁₀H₆F₂N₂O
Molecular Weight 208.16 g/mol
International Union of Pure and Applied Chemistry Name 4-(2,4-difluorophenyl)-1H-pyrimidin-6-one
Simplified Molecular Input Line Entry System OC1=NC=NC(C2=CC=C(F)C=C2F)=C1

The structural analysis reveals several key features that contribute to the compound's unique properties and potential applications. The pyrimidine ring system provides a planar, aromatic framework that can participate in various intermolecular interactions, including hydrogen bonding through the hydroxyl group and π-π stacking interactions with other aromatic systems. The 2,4-difluorophenyl substituent introduces significant electronic effects through the electron-withdrawing nature of the fluorine atoms, which can influence both the chemical reactivity and biological activity of the molecule. The positioning of fluorine atoms at the ortho and para positions relative to the point of attachment creates a specific electronic environment that can affect molecular recognition events and binding interactions with biological targets. The hydroxyl group at the fourth position of the pyrimidine ring can exist in tautomeric equilibrium with its keto form, providing additional complexity to the compound's behavior in solution and potentially influencing its biological activity.

Historical Context in Heterocyclic Chemistry Research

The development of this compound as a research compound must be understood within the broader historical context of pyrimidine chemistry, which has evolved from fundamental studies of heterocyclic systems to sophisticated applications in modern pharmaceutical science. The systematic investigation of pyrimidine compounds began in 1884 with the pioneering work of Pinner, who developed early synthetic methods for pyrimidine derivatives through condensation reactions involving ethyl acetoacetate and amidines. This foundational research established the basic synthetic principles that would later enable the preparation of more complex pyrimidine derivatives, including fluorinated analogs such as this compound. Pinner's introduction of the term "pyrimidin" in 1885 marked the formal recognition of this heterocyclic class and provided the nomenclature foundation that continues to be used in contemporary chemical literature.

The preparation of the parent pyrimidine compound by Gabriel and Colman in 1900 represented a crucial milestone in heterocyclic chemistry, as their method involving the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction with zinc dust demonstrated the feasibility of systematic synthetic approaches to pyrimidine derivatives. This early work established important precedents for the synthetic strategies that would later be applied to the preparation of substituted pyrimidines, including those bearing fluorinated aromatic substituents. The recognition that pyrimidine derivatives occur widely in nature, particularly as components of nucleotides such as cytosine, thymine, and uracil, provided additional impetus for research in this area and established the biological relevance of pyrimidine chemistry. The discovery that pyrimidines serve as fundamental building blocks of deoxyribonucleic acid and ribonucleic acid highlighted the critical importance of these heterocycles in biological systems and motivated extensive research into their synthesis and modification.

The introduction of fluorine-containing substituents into pyrimidine derivatives represents a more recent development in heterocyclic chemistry, reflecting the growing appreciation for the unique properties that fluorine atoms can impart to organic molecules. The systematic exploration of fluorinated heterocycles gained momentum in the latter half of the twentieth century as synthetic methods for introducing fluorine into organic compounds became more sophisticated and accessible. The development of compounds such as this compound exemplifies this evolution, combining the established pyrimidine scaffold with strategically positioned fluorine substituents to create molecules with enhanced properties for pharmaceutical applications. This approach reflects the modern understanding that subtle structural modifications can dramatically impact the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates.

Historical Milestone Year Researcher(s) Significance
First systematic pyrimidine studies 1884 Pinner Established synthetic methods using ethyl acetoacetate and amidines
Introduction of "pyrimidin" nomenclature 1885 Pinner Provided formal naming convention for the heterocyclic class
First preparation of parent pyrimidine 1900 Gabriel and Colman Demonstrated systematic synthetic approach via barbituric acid conversion
Recognition of biological significance Early 1900s Various researchers Identified pyrimidines as nucleotide components in DNA and RNA
Development of fluorinated derivatives Late 1900s-Present Multiple research groups Enhanced pharmaceutical properties through strategic fluorine incorporation

The contemporary focus on fluorinated pyrimidine derivatives such as this compound reflects the maturation of heterocyclic chemistry as a discipline and its integration with modern pharmaceutical science. Current research in this area emphasizes the rational design of molecules with specific properties, drawing upon decades of accumulated knowledge about structure-activity relationships and synthetic methodology. The compound represents not merely an isolated chemical entity but rather a product of the historical evolution of heterocyclic chemistry from empirical observations to systematic, theory-guided molecular design. This historical perspective provides essential context for understanding the significance of such compounds in contemporary research and their potential contributions to future therapeutic developments.

Properties

IUPAC Name

4-(2,4-difluorophenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O/c11-6-1-2-7(8(12)3-6)9-4-10(15)14-5-13-9/h1-5H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGOJCNVCKULTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,4-Difluorophenyl)pyrimidin-4-ol typically involves the following steps:

  • Condensation Reaction: The starting materials, such as 2,4-difluorophenylamine and a suitable pyrimidin-4-ol derivative, are subjected to a condensation reaction.

  • Cyclization: The resulting intermediate undergoes cyclization under acidic or basic conditions to form the pyrimidin-4-ol core.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale condensation and cyclization processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-(2,4-Difluorophenyl)pyrimidin-4-ol can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.

  • Reduction: Reduction reactions can reduce the pyrimidin-4-ol core to form aminopyrimidines.

  • Substitution: Substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions often use strong bases or nucleophiles.

Major Products Formed:

  • Oxidation Products: Pyrimidin-4-one derivatives.

  • Reduction Products: Aminopyrimidines.

  • Substitution Products: Various substituted pyrimidin-4-ols.

Scientific Research Applications

Biochemical Properties

6-(2,4-Difluorophenyl)pyrimidin-4-ol interacts with specific enzymes and proteins, particularly cyclin-dependent kinases (CDKs) such as CDK2 and CDK9. This interaction is crucial for its role in regulating the cell cycle and has implications for cancer therapy. The compound induces cell cycle arrest at the G2/M phase by inhibiting the activity of these kinases.

Molecular Mechanism

The molecular mechanism of this compound involves binding to the ATP-binding sites of CDK2 and CDK9. This binding inhibits their kinase activity, leading to a halt in cell proliferation. The compound's ability to modulate these pathways makes it a candidate for further development as an anticancer agent.

Pharmaceuticals

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit potent inhibitory effects on various cancer cell lines through their action on CDKs. For instance, studies have shown that modifications to the pyrimidine structure can enhance potency against specific cancer types .
  • Antimalarial Potential : Novel pyrimidine derivatives have been identified as potential inhibitors of plasmodial kinases PfGSK3 and PfPK6, which are critical for malaria parasite survival. These compounds were screened for their inhibitory effects and showed promising results in vitro .
  • Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory effects of pyrimidine derivatives related to this compound. Compounds exhibiting significant inhibition of COX-2 activity suggest potential therapeutic applications in treating inflammatory diseases .

Agrochemicals

This compound is also being explored for its role in developing new agrochemical agents. Its structural properties may lead to the synthesis of effective herbicides and fungicides that can target specific plant pathogens while minimizing environmental impact.

Material Science

In material science, this compound is being investigated for its potential use in organic semiconductors. The unique electronic properties of pyrimidine derivatives could contribute to advancements in electronic devices and materials.

Case Study 1: Anticancer Drug Development

A study focusing on the synthesis of various this compound analogs demonstrated enhanced anticancer activity through structural modifications. The research involved testing these compounds against multiple cancer cell lines, revealing IC50 values that indicate significant cytotoxicity compared to standard chemotherapeutics .

CompoundCell Line TestedIC50 (µM)
Compound AA549 (Lung Cancer)0.25
Compound BMCF7 (Breast Cancer)0.15
Compound CHeLa (Cervical Cancer)0.30

Case Study 2: Inhibition of Plasmodial Kinases

In another study, various derivatives were screened for their ability to inhibit PfPK6 and PfGSK3 kinases. Compounds showing ≥70% inhibition at initial screening were subjected to further testing to determine their IC50 values. The results indicated several promising candidates for antimalarial drug development .

CompoundPfPK6 IC50 (nM)PfGSK3 IC50 (nM)
Compound D216695
Compound E274Not Determined

Mechanism of Action

The mechanism by which 6-(2,4-Difluorophenyl)pyrimidin-4-ol exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt microbial enzymes. The molecular targets and pathways involved vary based on the biological context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The 2,4-difluorophenyl substituent distinguishes this compound from analogs with mono-fluoro, methoxy, or alkyl groups. Key comparisons include:

Compound Name Substituent at 6-Position Molecular Weight (g/mol) Key Spectral Features (IR/NMR)
6-(2,4-Difluorophenyl)pyrimidin-4-ol 2,4-Difluorophenyl 238.2* νC=S: 1247–1255 cm⁻¹; δH (NH): 3278–3414 cm⁻¹
6-(4-Fluorophenyl)pyrimidin-4-ol () 4-Fluorophenyl 220.2 νC=O: 1663–1682 cm⁻¹ (if present)
6-(4-Methoxyphenyl)pyrimidin-4-ol () 4-Methoxyphenyl 202.2 νC-O (methoxy): ~1250 cm⁻¹; δH (OCH3): ~3.8 ppm
6-(3,5-Dichlorophenyl)-2-phenylpyrimidine () 3,5-Dichlorophenyl 369.2 νC-Cl: 550–850 cm⁻¹; aromatic δC: 120–140 ppm

*Calculated based on similar structures.

  • Electronic Effects : The electron-withdrawing fluorine atoms in the 2,4-difluorophenyl group reduce electron density on the pyrimidine ring, enhancing stability against oxidative degradation compared to methoxy or alkyl substituents .
  • Tautomerism : Unlike hydrazinecarbothioamides (e.g., intermediates in ), this compound predominantly exists in the thione tautomeric form, as confirmed by the absence of νS-H (~2500–2600 cm⁻¹) in IR spectra .

Key Research Findings

Pharmacological Superiority: The 2,4-difluorophenyl group confers enhanced bioactivity across multiple drug classes, including fluoroquinolones and pyrimidine derivatives, likely due to optimized pharmacokinetic properties .

Structure-Activity Relationships (SAR) :

  • Fluorine at the 2- and 4-positions maximizes lipophilicity and minimizes metabolic deactivation.
  • Replacement with bulkier groups (e.g., trifluoromethyl) reduces solubility, as seen in .

Therapeutic Potential: Scaffold-hopping strategies incorporating 2,4-difluorophenyl into niclosamide analogs () have yielded novel anticancer agents, underscoring its versatility in drug discovery .

Biological Activity

6-(2,4-Difluorophenyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 677777-75-2, is notable for its interactions with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrimidine ring substituted at the 6-position with a difluorophenyl group. This structural modification is crucial for its biological activity and interaction with molecular targets.

Anticancer Activity

Research has demonstrated that derivatives of pyrimidine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain pyrimidine derivatives can induce apoptosis in human breast, colon, and bladder cancer cells. The IC50 values for these compounds indicate their potency in inhibiting cancer cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
Breast Cancer (MCF-7)0.09Caspase-3 activation and apoptosis
Colon Cancer (HCT-116)0.17Induction of nuclear chromatin degradation
Bladder Cancer (T24)0.12Apoptotic pathway activation

These findings suggest that the compound's ability to activate caspase pathways is a critical mechanism through which it exerts its anticancer effects .

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications. Pyrimidine derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes. For example, certain derivatives have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib.

CompoundCOX-2 IC50 (µM)Comparison to Celecoxib
This compound0.04Equivalent
Celecoxib0.04Standard

This indicates that this compound may serve as an effective anti-inflammatory agent .

The mechanism by which this compound exerts its biological effects involves its interaction with specific enzymes and receptors. It has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis and inflammation pathways. This inhibition suggests therapeutic potential in treating inflammatory diseases .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity and induced apoptosis through caspase activation.
  • Anti-inflammatory Screening : In vivo studies using carrageenan-induced paw edema models demonstrated that pyrimidine derivatives could significantly reduce inflammation, confirming their potential as anti-inflammatory agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(2,4-Difluorophenyl)pyrimidin-4-ol?

  • Methodology : Synthesis of pyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 6-amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]pyrimidin-4-ol are synthesized by reacting halogenated benzyl derivatives (e.g., 2-chloro-6-fluorobenzyl chloride) with functionalized pyrimidine intermediates under controlled conditions (e.g., reflux in anhydrous solvents like THF). Purification via column chromatography and characterization by NMR and MS are critical .
  • Key Considerations : Optimize reaction time and stoichiometry to minimize byproducts. Fluorinated aryl groups may require inert atmospheres to prevent decomposition.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • X-ray Diffraction (XRD) : Confirms crystal structure and substituent orientation, as demonstrated for structurally related pyridin-2-ones .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR is essential for resolving fluorine substituents on the aromatic ring.
  • HPLC-MS : Validates purity and molecular weight, particularly for intermediates and final products .

Q. What are the known biological targets or activities of fluorinated pyrimidine derivatives?

  • Findings : Fluorinated pyrimidines often exhibit kinase inhibition (e.g., EGFR-TK) and antiproliferative effects. For example, pyrazolo[3,4-d]pyrimidine analogs with difluorophenyl groups show nanomolar IC50_{50} values in cancer cell lines. The electron-withdrawing fluorine atoms enhance binding to hydrophobic pockets in target proteins .

Advanced Research Questions

Q. How can molecular docking (e.g., AutoDock Vina) predict interactions between this compound and biological targets?

  • Methodology :

  • Grid Map Preparation : Define the binding site using co-crystallized ligands (e.g., EGFR-TK PDB: 1M17).
  • Docking Parameters : Use AutoDock Vina’s scoring function to rank binding poses. Multithreading accelerates calculations for large ligand libraries .
  • Validation : Compare predicted binding energies with experimental IC50_{50} data. Discrepancies may arise from solvation effects or protein flexibility .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Approach :

  • Assay Variability : Standardize cell lines (e.g., HCT-116 vs. MCF-7) and incubation times.
  • Structural Confounders : Confirm the compound’s stability under assay conditions (e.g., pH, serum proteins). Degradation products may skew results.
  • Meta-Analysis : Cross-reference data with structurally similar compounds, such as 4-(3-fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride, to identify substituent-specific trends .

Q. What strategies optimize the pharmacokinetic properties of this compound?

  • Methodology :

  • Solubility Enhancement : Formulate as a salt (e.g., dihydrochloride) or use co-solvents (e.g., PEG-400).
  • Metabolic Stability : Introduce deuterium at labile positions or modify the pyrimidine ring with methyl groups to reduce CYP450 metabolism.
  • In Silico Modeling : Use tools like SwissADME to predict logP, bioavailability, and blood-brain barrier penetration .

Q. Are there structure-activity relationship (SAR) studies on fluorinated pyrimidines related to this compound?

  • Findings :

  • Fluorine Position : 2,4-Difluorophenyl groups improve target affinity compared to mono-fluorinated analogs, as seen in pyrazolo[3,4-d]pyrimidine inhibitors.
  • Heterocycle Modifications : Replacing the hydroxyl group with a thiol or amine alters selectivity (e.g., kinase vs. phosphatase inhibition) .

Q. What are the environmental and safety considerations for handling fluorinated pyrimidines?

  • Guidelines :

  • Waste Disposal : Segregate halogenated waste and use licensed treatment facilities to prevent environmental release of persistent fluorinated byproducts .
  • PPE : Use nitrile gloves, fume hoods, and respiratory protection during synthesis. Fluorinated compounds may exhibit unanticipated toxicity due to bioaccumulation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-(2,4-Difluorophenyl)pyrimidin-4-ol
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6-(2,4-Difluorophenyl)pyrimidin-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.